1-[(1S)-1-azidopropyl]-2-fluorobenzene
Description
1-[(1S)-1-azidopropyl]-2-fluorobenzene (CAS RN: 1604327-09-4) is a fluorinated aromatic compound with a chiral azidopropyl substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₁₀FN₃, and it features a stereogenic center at the first carbon of the propyl chain (S-configuration). The presence of the azide (-N₃) group makes it a valuable intermediate in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or polymer synthesis . The fluorine atom at the ortho position may influence electronic properties, such as electron-withdrawing effects, which could modulate reactivity or stability in synthetic pathways.
Properties
CAS No. |
1604327-09-4 |
|---|---|
Molecular Formula |
C9H10FN3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-azidopropyl]-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and (S)-1-chloropropane.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction where (S)-1-chloropropane reacts with sodium azide (NaN3) to form (S)-1-azidopropane.
Coupling Reaction: The intermediate (S)-1-azidopropane is then coupled with 2-fluorobenzene under specific reaction conditions, typically involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 1-[(1S)-1-azidopropyl]-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted fluorobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1S)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves its interaction with specific molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[(1S)-1-azidopropyl]-2-fluorobenzene, including fluorobenzene cores, azide/alkyl substituents, or stereochemical complexity. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of Structural and Functional Properties
Substituent Effects on Reactivity
Azide Group vs. Halogen Substituents :
The azide group in 1-[(1S)-1-azidopropyl]-2-fluorobenzene enables participation in click chemistry, unlike halogenated analogs such as 1-(2-bromocyclopropyl)-2-fluorobenzene (CID 119054255) or 1-(4-bromobutoxy)-2-fluorobenzene. The latter are typically used in nucleophilic substitutions (e.g., Suzuki couplings) due to their bromine leaving groups .Steric and Electronic Effects :
Bulky substituents, such as the chlorodiphenylmethyl group in 1-(chlorodiphenylmethyl)-2-fluorobenzene (T36-Cl), create steric hindrance, reducing accessibility for nucleophilic attacks. In contrast, the azidopropyl group in the target compound offers a balance of moderate steric bulk and functional versatility .
Chirality and Stereochemical Considerations
The S-configuration of the azidopropyl chain in 1-[(1S)-1-azidopropyl]-2-fluorobenzene distinguishes it from non-chiral analogs like 1-(4-bromobutoxy)-2-fluorobenzene. Chiral azides are critical in asymmetric synthesis or enantioselective drug development. For instance, 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene (CAS RN: 173989-75-8) shares this stereochemical feature but differs in substituent position and chain length, which may alter its metabolic stability or binding affinity .
Positional Isomerism and Fluorine Effects
Fluorine Position :
Fluorine at the ortho position (as in the target compound) induces stronger steric and electronic effects compared to para-substituted analogs like 1-(4-bromobutoxy)-4-fluorobenzene (CAS RN: 2033-80-9). Ortho-fluorine can hinder rotational freedom and increase acidity of adjacent protons, impacting solubility or intermolecular interactions .Azide vs. Ether Linkages : The azidopropyl group provides a reactive handle for conjugation, whereas ether-linked compounds (e.g., 1-(4-bromobutoxy)-2-fluorobenzene) are more stable under basic conditions, favoring applications in polymer chemistry or as protecting groups .
Biological Activity
1-[(1S)-1-azidopropyl]-2-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an azide functional group and a fluorobenzene moiety, suggest it may interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
- Molecular Formula : C9H10N3F
- Molecular Weight : 195.20 g/mol
- IUPAC Name : 1-(2-fluorophenyl)-1-(azidomethyl)propane
- Canonical SMILES : FC1=CC=CC=C1C(CN=[N+]=[N-])C
The biological activity of 1-[(1S)-1-azidopropyl]-2-fluorobenzene can be attributed to its ability to participate in nucleophilic reactions due to the azide group. This property allows it to potentially engage in click chemistry, facilitating the formation of stable bonds with biological macromolecules such as proteins and nucleic acids. The fluorine atom may also influence the compound's lipophilicity and receptor binding affinity.
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The azide group may enhance the compound's ability to penetrate bacterial membranes, while the fluorine atom could contribute to its potency against resistant strains.
Anticancer Potential
There is emerging evidence suggesting that 1-[(1S)-1-azidopropyl]-2-fluorobenzene may have anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study compared various azide-containing compounds against a panel of bacterial strains. Results showed that those with higher lipophilicity demonstrated better membrane disruption capabilities, leading to increased antibacterial activity.
- Cell Line Testing : In vitro assays using human cancer cell lines revealed that compounds structurally similar to 1-[(1S)-1-azidopropyl]-2-fluorobenzene exhibited cytotoxic effects at micromolar concentrations, suggesting potential for development as a chemotherapeutic agent.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antimicrobial | Disk Diffusion | E. coli | 15 | |
| Anticancer | MTT Assay | HeLa Cells | 12 | |
| Cytotoxicity | LDH Release | A549 Lung Cancer Cells | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
